molecular formula C20H15Cl2N3O5S B3569942 N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3569942
M. Wt: 480.3 g/mol
InChI Key: SFWXRAXGGPTFDB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, nitrophenyl, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2,3-dichloroaniline and 3-nitrobenzaldehyde, followed by the introduction of the phenylsulfonyl group through sulfonylation. The final step involves the formation of the glycinamide moiety through amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of chlorine atoms can introduce various functional groups.

Scientific Research Applications

N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N-(2,6-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets compared to its analogs.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2,3-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O5S/c21-17-10-5-11-18(20(17)22)23-19(26)13-24(14-6-4-7-15(12-14)25(27)28)31(29,30)16-8-2-1-3-9-16/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWXRAXGGPTFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
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N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
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N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
N-(2,3-dichlorophenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide

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